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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reactivity of the phenoxide group in sodium o-
cresolate (sodium 2-methylphenoxide). Formed by the deprotonation of o-cresol, the resulting
phenoxide ion possesses a highly activated aromatic system, making it a versatile and powerful
nucleophile in organic synthesis. Its reactivity is central to forming key chemical structures,
including aryl ethers and substituted hydroxybenzoic acids, which are pivotal intermediates in
pharmaceuticals and other fine chemicals. This document provides a detailed examination of
its electronic properties, key reaction pathways, quantitative data, and specific experimental
protocols.

Electronic Structure and Reactivity Overview

The transformation of the hydroxyl group of o-cresol into the corresponding sodium salt
dramatically enhances its reactivity. The phenoxide anion (O~) is a potent activating group for
electrophilic aromatic substitution (EAS), far more so than a neutral hydroxyl group. This is due
to the negative charge, which is delocalized into the benzene ring via resonance, significantly
increasing the electron density of the aromatic system.

The presence of both the strongly activating, ortho-, para-directing phenoxide group and the
weakly activating, ortho-, para-directing methyl group at the C1 and C2 positions, respectively,
governs the regioselectivity of its reactions. The phenoxide's activating effect is dominant.
Electrophilic attack is sterically and electronically directed to the positions ortho and para to the
phenoxide group (C4 and C6).

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1260490?utm_src=pdf-interest
https://www.benchchem.com/product/b1260490?utm_src=pdf-body
https://www.benchchem.com/product/b1260490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Nucleophilicity: The oxygen anion of the phenoxide is a strong nucleophile, readily
participating in Sn2 reactions with alkyl halides to form ethers (O-alkylation).

» Electrophilic Aromatic Substitution (EAS): The electron-rich aromatic ring is highly
susceptible to attack by weak electrophiles. Key industrial reactions such as carboxylation
(Kolbe-Schmitt reaction) and formylation (Reimer-Tiemann reaction) proceed readily.

Key Reactions of Sodium o-Cresolate

Two primary classes of reactions highlight the utility of sodium o-cresolate: O-alkylation and
electrophilic aromatic substitution.

O-Alkylation: The Williamson Ether Synthesis

The reaction of sodium o-cresolate with an alkyl halide, such as dimethyl sulfate or methyl
iodide, is a classic example of the Williamson ether synthesis. This Sn2 reaction proceeds via
nucleophilic attack from the phenoxide oxygen onto the electrophilic carbon of the alkylating
agent, displacing a halide or sulfate leaving group to form an aryl ether.

The product of methylation, o-cresyl methyl ether (2-methoxytoluene), is a valuable
intermediate in organic synthesis.[1]

Electrophilic Aromatic Substitution (EAS)

The high electron density of the cresolate ring enables reactions with weak electrophiles that
do not typically react with less activated aromatic systems.

The Kolbe-Schmitt reaction is a carboxylation process that involves the nucleophilic addition of
a phenoxide to carbon dioxide, typically under high pressure and elevated temperature.[2][3][4]
[5] For sodium o-cresolate, the carboxylation occurs regioselectively at the C6 position (ortho
to the phenoxide and meta to the methyl group) to yield 2-hydroxy-3-methylbenzoic acid (o-

cresotic acid).[2] This reaction is crucial for synthesizing substituted salicylic acid derivatives.[4]

The mechanism involves the formation of a complex between the sodium phenoxide and
carbon dioxide, followed by an intramolecular electrophilic attack on the activated ring.[5] The
ortho-selectivity is often favored when using sodium salts.[6]
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The Reimer-Tiemann reaction introduces a formyl group (-CHO) onto the aromatic ring,

typically at the position ortho to the hydroxyl group.[7][8] The reaction proceeds by treating the

phenoxide with chloroform (CHCIs) in a strong basic solution. The reactive electrophile is

dichlorocarbene (:CCl2), generated in situ from the reaction of chloroform with the base.[7]

The electron-rich o-cresolate ring attacks the electron-deficient dichlorocarbene. Subsequent

hydrolysis of the dichloromethyl intermediate under basic conditions yields the corresponding

aldehyde. For sodium o-cresolate, the primary product is 2-hydroxy-3-methylbenzaldehyde.

The ortho-selectivity is a characteristic feature of this reaction.[3][9]

Quantitative Reaction Data

The following tables summarize quantitative data for key reactions involving o-cresolate and

related phenoxides.

Table 1: Williamson Ether Synthesis of o-
Cresyl Methyl Ether

Reactants 0-Cresol, Sodium Hydroxide, Dimethyl Sulfate
Reaction O-Methylation
1. Formation of sodium o-cresolate. 2. Addition
Key Conditions of dimethyl sulfate below 10°C. 3. Heating to
100°C for 1-2 hours.[1]
Product 0-Cresyl methyl ether (2-Methoxytoluene)

Reported Yield

High yields are typical for this industrial process.

[1]
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Table 2: Kolbe-Schmitt Carboxylation of o-

Cresol
0-Cresol, Sodium Ethyl Carbonate, Carbon
Reactants o
Dioxide
Reaction Carboxylation
Molar Ratio: [0-cresol]:[sodium ethyl carbonate]
Key Conditions =1.5-2 : 1 Temperature: 180-185°C Pressure:
10 atm (CO2) Time: 6-7 hours[10]
Product 2-Hydroxy-3-methylbenzoic acid

Reported Yield

Regioselective with good yields under optimal
conditions.[10]

Table 3: Reimer-Tiemann Formylation of

Phenols

Phenol, Chloroform, Alkali Hydroxide (e.g.,
Reactants

NaOH)
Reaction Ortho-Formylation

Biphasic system (aqueous hydroxide and
Key Conditions organic chloroform phase), vigorous stirring,

heating to ~60-80°C.[9]

Product (from o-Cresol)

2-Hydroxy-3-methylbenzaldehyde (major), 4-
Hydroxy-3-methylbenzaldehyde (minor)

Reported Yield

Yields can be variable; improved procedures
using solid alkali hydroxides can significantly
increase yields.[9][11]

Experimental Protocols

Protocol 1: Synthesis of o-Cresyl Methyl Ether via

Williamson Ether Synthesis
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This protocol is adapted from established procedures for the methylation of phenols.[1]

Materials:

e 0-Cresol

e Sodium hydroxide (NaOH) solution (e.g., 20% aqueous)

o Dimethyl sulfate (DMS)

e Reaction vessel with stirrer and cooling bath

e Separatory funnel

o Deionized water

Procedure:

» Formation of Sodium o-Cresolate: In the reaction vessel, add o-cresol to the sodium
hydroxide solution. Stir until a homogenous solution of sodium o-cresolate is formed.

e Cooling: Cool the reaction mixture to below 10°C using the cooling bath.

o Methylation: While maintaining the temperature below 10°C, slowly add dimethyl sulfate
dropwise to the stirred solution.

o Reaction Progression: After the addition is complete, raise the temperature to 40°C and
maintain for 20 minutes. Subsequently, heat the mixture to 100°C and hold for 1-2 hours to
ensure the reaction goes to completion.[1]

o Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a
separatory funnel and wash with deionized water. Repeat the washing until the aqueous
layer is neutral.

« |solation: Separate the organic layer, which contains the o-cresyl methyl ether product.
Further purification can be achieved by distillation.
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Protocol 2: Synthesis of 2-Hydroxy-3-methylbenzoic
Acid via Kolbe-Schmitt Reaction

This protocol is based on the carboxylation of cresols using sodium ethyl carbonate as a base
and carbon dioxide source.[2][10]

Materials:

0-Cresol

e Sodium ethyl carbonate

o Carbon dioxide (gas)

o Concentrated hydrochloric acid (HCI)

o High-pressure autoclave with stirrer

e Bichner funnel and vacuum filtration apparatus

e Recrystallization solvent (e.g., ethanol/water)

Procedure:

Charging the Autoclave: Add o-cresol and sodium ethyl carbonate to the autoclave in a molar
ratio of 1.5:1.[10]

e Purging: Seal the autoclave and purge it twice with carbon dioxide gas to remove any
residual air.

o Pressurization and Heating: Pressurize the autoclave with carbon dioxide to 10 atm. Begin
stirring and heat the reaction mixture to 180-185°C.[2][10]

o Reaction: Maintain this temperature and pressure with continuous stirring for 6-7 hours.[10]

» Cool-down and Extraction: After the reaction period, cool the autoclave and carefully vent the
excess CO:z. Open the vessel and add deionized water to dissolve the resulting sodium salt
of the product.
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« Acidification: Transfer the aqueous solution to a beaker and cool in an ice bath. Slowly
acidify with concentrated HCI until the product, 2-hydroxy-3-methylbenzoic acid, precipitates
out.

 [solation and Purification: Collect the solid product by vacuum filtration. Wash the solid with
cold deionized water. The crude product can be purified by recrystallization from a suitable
solvent.[2]

Visualized Mechanisms and Workflows
Reaction Mechanisms

The following diagrams illustrate the key mechanistic pathways for the reactions of sodium o-
cresolate.

Reactants

Products
Sodium o-Cresolate Sn2 Attack
l 0-Cresyl Methyl Ether Na(CH3)S0Oa4

Dimethyl Sulfate
(CH3)2S0a4

Click to download full resolution via product page

Caption: Mechanism of Williamson Ether Synthesis.
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Caption: Mechanism of the Kolbe-Schmitt Reaction.
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Caption: Mechanism of the Reimer-Tiemann Reaction.

Experimental Workflow

The following diagram outlines a general workflow applicable to the synthesis and purification
of products derived from sodium o-cresolate.

Reactants

(o-Cresol, Base, etc.)

Reaction Under
Controlled Conditions

(Temp, Pressure, Time)

Quenching / Neutralization

Liquid-Liquid Extraction
or Filtration

Y

Purification
(Recrystallization or Distillation)

l

Product Analysis
(NMR, IR, MP)

Click to download full resolution via product page

Caption: General Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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